molecular formula C18H27N3O3 B8663836 Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate

Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B8663836
M. Wt: 333.4 g/mol
InChI Key: IZMQEYHBCVPOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 2-pyridin-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)13-19-12-15(23-18)14-6-4-5-9-20-14/h4-6,9,15,19H,7-8,10-13H2,1-3H3

InChI Key

IZMQEYHBCVPOJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC(O2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tert-butyl 8-benzyl-10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undec-9-ene-3-carboxylate (80 mg, 0.19 mmol) in methanol (13 mL) was added Pd(OH)2 (50 mg, 0.36 mmol) and ammonium formate (180 mg, 2.85 mmol) and the reaction mixture was heated at 70° C. for 1 hour. The reaction mixture was cooled, diluted with ethyl acetate and filtered through Celite®. The organic layer was washed with 1:1 NaOH:NaHCO3 solution, dried over Na2SO4, filtered and concentrated in vacuo to yield tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate (63 mg, 100%) as an oil which was used in the next step without further purification. ESI-MS m/z calc. 333.4. found 334.4 (M+1)+; Retention time: 1.00 minutes (3 min run).
Name
tert-butyl 8-benzyl-10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undec-9-ene-3-carboxylate
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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